molecular formula C11H15BrFNO B13253885 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13253885
M. Wt: 276.14 g/mol
InChI Key: KTHXHUAZWICGTK-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H15BrFNO. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an amino group and a butanol chain. It is a chemically differentiated building block used in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-bromo-4-fluorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-3-fluorophenyl)methyl]amino-3-methylbutan-1-ol
  • 4-[(3-Bromo-4-fluorophenyl)methyl]amino-2-butanol
  • 2-[(4-Bromo-3-fluorophenyl)methyl]amino-1-butanol

Uniqueness

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15BrFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3

InChI Key

KTHXHUAZWICGTK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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